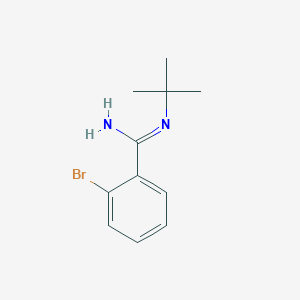

N-tert-Butyl-2-bromobenzenecarboximidamide

Description

N-tert-Butyl-2-bromobenzenecarboximidamide: is an organic compound with the molecular formula C11H15BrN2. It is a yellow to white solid with a melting point of 63-66°C

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-bromo-N'-tert-butylbenzenecarboximidamide |

InChI |

InChI=1S/C11H15BrN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |

InChI Key |

WCJRXNCSYDMNBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient, mild, and inexpensive, yielding high purity products.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-bromobenzenecarboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-tert-Butyl-2-bromobenzenecarboximidamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development in cancer therapies. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to interfere with bacterial cell wall synthesis, making it a potential lead compound for developing new antibiotics.

Synthetic Organic Chemistry

1. Synthesis of Isoindoline Derivatives

this compound serves as a precursor in the synthesis of isoindoline derivatives, which are important in pharmaceutical chemistry. These derivatives have been linked to treatments for arrhythmias, showcasing the compound's utility in generating bioactive molecules .

2. Functionalization Reactions

The bromine atom in this compound is a valuable site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, enabling the synthesis of complex organic molecules used in research and industry.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of this compound, researchers treated different cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific types of cancer cells.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| A549 (Lung) | 20 | 65 |

| HeLa (Cervical) | 12 | 75 |

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-bromobenzenecarboximidamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

- N-tert-Butyl-2-chlorobenzenecarboximidamide

- N-tert-Butyl-2-fluorobenzenecarboximidamide

- N-tert-Butyl-2-iodobenzenecarboximidamide

Uniqueness: N-tert-Butyl-2-bromobenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.

Biological Activity

N-tert-Butyl-2-bromobenzenecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl group attached to a benzene ring. This configuration contributes to its biological activity by influencing interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole and guanidine have shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5–1.0 μg/mL against resistant strains, suggesting potent antimicrobial potential .

2. Cytotoxicity

Studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds with similar structural motifs have been shown to inhibit human β-secretase (BACE1), which is implicated in Alzheimer's disease . The cytotoxic effects are often assessed using assays that measure cell viability in the presence of the compound.

3. Enzyme Inhibition

this compound may act as an inhibitor of key enzymes involved in disease pathways. For instance, its structural analogs have been studied for their ability to inhibit nitric oxide synthase and tubulin-binding activity, which are crucial for cancer cell proliferation and inflammation .

Case Studies

Several case studies illustrate the application of this compound in drug development:

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial properties of similar compounds revealed that they exhibited strong activity against biofilms formed by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm formation at concentrations as low as 4 μg/mL, indicating the potential for these compounds in treating chronic infections .

Case Study 2: Cancer Treatment

Another investigation evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The study found that specific modifications to the compound enhanced its ability to induce apoptosis in tumor cells, presenting a promising avenue for developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets: The compound's bromine atom and tert-butyl group facilitate interactions with proteins involved in disease processes.

- Inhibition of Pathway Enzymes: By inhibiting enzymes like BACE1 and nitric oxide synthase, the compound disrupts critical signaling pathways that contribute to disease progression.

- Disruption of Bacterial Cell Function: The antimicrobial activity is likely due to interference with bacterial cell wall synthesis or function, leading to cell death.

Summary of Findings

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N-tert-Butyl-2-bromobenzenecarboximidamide?

To confirm purity and structure, combine GC/MS analysis for volatile impurity detection and NMR spectroscopy (¹H, ¹³C) for structural verification. For non-volatile impurities, use HPLC with UV-Vis detection and cross-validate with elemental analysis (C, H, N, Br). The bromine substituent’s electronic effects can influence NMR chemical shifts, so compare experimental data with computational predictions (e.g., DFT) .

Q. How can researchers mitigate oxidative degradation during storage of this compound?

Store under inert gas (N₂ or Ar) in amber glass vials at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w to inhibit radical-mediated degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What synthetic routes are most efficient for preparing this compound?

A two-step approach is common:

Bromination : Electrophilic substitution on 2-aminobenzonitrile using Br₂ in H₂SO₄ at 0–5°C.

Imidamide formation : React with tert-butyl isocyanate in dry THF under N₂, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient).

Key intermediates should be characterized by FT-IR (C≡N stretch at ~2200 cm⁻¹) and LC-MS .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The bromine atom’s strong electron-withdrawing effect activates the aromatic ring for NAS. Computational studies (e.g., Hammett σ constants or DFT-based Fukui indices ) predict regioselectivity at the para position. Validate experimentally by reacting with amines (e.g., morpholine) in DMF at 80°C and analyzing products via 2D NMR (COSY, HSQC) to confirm substitution patterns .

Q. How should researchers address contradictory data in kinetic studies of this compound hydrolysis?

Contradictions often arise from solvent polarity or pH effects. For example, acidic hydrolysis (0.1 M HCl) may show pseudo-first-order kinetics, while neutral conditions (PBS buffer) exhibit enzyme-like behavior. Resolve by:

Q. What computational strategies are effective for modeling the steric effects of the tert-butyl group in this compound?

Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to assess conformational flexibility. Compare with X-ray crystallography data (if available) to validate torsional angles. For electronic effects, pair DFT calculations (B3LYP/6-31G*) with NBO analysis to quantify hyperconjugation between the tert-butyl group and imidamide moiety .

Methodological Guidance

Q. How to optimize reaction conditions for coupling this compound with transition-metal catalysts?

Screen ligands (e.g., PPh₃, Xantphos) and solvents (DMF, toluene) under microwave irradiation (100–150°C). Monitor progress via in situ IR spectroscopy for real-time analysis. For Pd-catalyzed cross-couplings, track Pd(0) by XPS to detect catalyst decomposition .

Q. What protocols are recommended for analyzing degradation products of this compound under UV exposure?

Use LC-QTOF-MS in positive-ion mode to identify brominated byproducts. Compare fragmentation patterns with NIST library entries . For quantification, develop a validated HPLC-DAD method (linearity R² > 0.995, LOD < 0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.